molecular formula C14H16N2O2S B15286655 ethyl 3-(1-phenylethyl)-2-sulfanylidene-1H-imidazole-4-carboxylate

ethyl 3-(1-phenylethyl)-2-sulfanylidene-1H-imidazole-4-carboxylate

Cat. No.: B15286655
M. Wt: 276.36 g/mol
InChI Key: URUAOABMVSHWSB-UHFFFAOYSA-N
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Description

Ethyl 3-(1-phenylethyl)-2-sulfanylidene-1H-imidazole-4-carboxylate (CAS: 84711-26-2) is a sulfur-containing imidazole derivative with a molecular weight of 276.354 g/mol and a density of 1.26 g/cm³ . Its structure features a 1-phenylethyl substituent at the imidazole ring’s 3-position, a sulfanylidene (thione) group at the 2-position, and an ethyl ester at the 4-position (Figure 1). The compound exhibits stereochemical specificity, with the (R)-configured 1-phenylethyl group noted in its IUPAC name .

Properties

IUPAC Name

ethyl 3-(1-phenylethyl)-2-sulfanylidene-1H-imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-3-18-13(17)12-9-15-14(19)16(12)10(2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUAOABMVSHWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=S)N1C(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1-phenylethyl)-2-sulfanylidene-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the phenylethyl group and the sulfanylidene moiety. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-phenylethyl)-2-sulfanylidene-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes the use of catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Ethyl 3-(1-phenylethyl)-2-sulfanylidene-1H-imidazole-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 3-(1-phenylethyl)-2-sulfanylidene-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with three categories of analogs: etomidate (a related imidazole-based anesthetic), substituted imidazoles, and sulfanyl/sulfonyl-containing heterocycles.

Etomidate (Ethyl 3-(1-Phenylethyl)imidazole-4-Carboxylate)

Structural Differences :

  • Etomidate (CAS: 33125-97-2) lacks the 2-sulfanylidene group present in the target compound, instead having a standard imidazole ring .
  • Both share the ethyl ester and 1-phenylethyl substituents but differ in electronic properties due to sulfur’s electron-withdrawing effects.

Functional Implications :

  • Etomidate is a short-acting intravenous anesthetic that potentiates GABAA receptors . The absence of the sulfanylidene group likely reduces steric hindrance and alters binding kinetics compared to the target compound.
  • Molecular Weight: Etomidate (244.3 g/mol) is lighter than the target compound (276.35 g/mol), suggesting differences in bioavailability or metabolic stability .
Property Ethyl 3-(1-Phenylethyl)-2-Sulfanylidene-1H-Imidazole-4-Carboxylate Etomidate
CAS Number 84711-26-2 33125-97-2
Molecular Formula C14H16N2O2S C14H16N2O2
Key Substituents 2-Sulfanylidene, 1-phenylethyl, ethyl ester 1-Phenylethyl, ethyl ester
Molecular Weight (g/mol) 276.354 244.3
Applications Pharmaceutical research Anesthetic (GABAA modulation)
Substituted Imidazoles (e.g., 1-(Naphthalen-2-yl)-2,4,5-Triphenyl-1H-Imidazole)
  • Substituent Diversity : The target compound’s 2-sulfanylidene and ethyl ester groups contrast with the naphthyl and phenyl groups in ’s analogs.
  • Electronic Effects : Sulfur’s electronegativity may enhance hydrogen bonding or metal coordination compared to purely hydrocarbon-substituted imidazoles.
  • Synthetic Routes : Multi-component condensation reactions are common for substituted imidazoles, but the target compound’s synthesis likely requires specialized thiolation steps .
Sulfanyl/Sulfonyl-Containing Heterocycles
  • 5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde (): This pyrazole derivative features a sulfanyl group but lacks the imidazole ring and ester functionality. The sulfanyl group’s orientation (C–S vs. N–S in the target compound) may lead to divergent reactivity in nucleophilic or redox reactions. Pyrazole vs.

Biological Activity

Ethyl 3-(1-phenylethyl)-2-sulfanylidene-1H-imidazole-4-carboxylate is a compound gaining attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Synthesis

This compound features an imidazole ring with a thioxo group, making it a valuable subject for various scientific studies. The synthesis typically involves:

  • Reagents : The reaction of 1-phenylethylamine with ethyl chloroformate.
  • Cyclization : This intermediate is cyclized with thiourea.
  • Conditions : Solvents such as ethanol or methanol are used under controlled temperatures to ensure proper formation of the imidazole ring.

The compound's unique combination of an imidazole ring and a thioxo group contributes to its distinct chemical and biological properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

A notable area of investigation is the compound's anticancer properties. In studies evaluating its effects on cancer cell lines, this compound showed promising results:

  • Cell Lines Tested : A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer).
  • Mechanism of Action : The compound induces apoptosis in cancer cells, characterized by increased expression of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2). This mechanism was confirmed through Western blot analysis, indicating that the compound activates caspase pathways leading to cell death .

Selectivity Index

The selectivity index of the compound suggests that it has a higher tolerance in normal cells compared to tumor cells, making it a potential candidate for further development as an anticancer agent .

Case Studies

A series of experiments conducted on various cell lines revealed the following:

CompoundIC50 (µM)Cell Line TestedApoptosis Rate (%)
Ethyl 3-(1-phenylethyl)-2-sulfanylidene18.53A54968.2
Control (5-FU)25.0A54939.6

These results illustrate that ethyl 3-(1-phenylethyl)-2-sulfanylidene is significantly more effective than standard chemotherapeutic agents like 5-fluorouracil (5-FU) .

The biological activity of ethyl 3-(1-phenylethyl)-2-sulfanylidene involves:

  • Enzyme Modulation : It interacts with specific enzymes and receptors in the central nervous system.
  • Cell Signaling Pathways : The compound alters signaling pathways associated with cell survival and apoptosis, leading to enhanced anticancer effects.

Q & A

Basic: What synthetic strategies are commonly employed for ethyl 3-(1-phenylethyl)-2-sulfanylidene-1H-imidazole-4-carboxylate, and what intermediates are critical?

The synthesis typically involves cyclocondensation of thiourea derivatives with α-ketoesters or via multicomponent reactions. Key intermediates include 1-phenylethylamine derivatives and imidazole-thione precursors. Optimization of reaction conditions (e.g., solvent polarity, temperature) is crucial to avoid competing pathways, such as oxazole formation .

Advanced: How can stereochemical configuration at the 1-phenylethyl group be resolved using X-ray crystallography and NMR?

X-ray crystallography (using SHELXL for refinement) can unambiguously determine absolute configuration by analyzing anomalous dispersion effects . For NMR, NOESY correlations between the 1-phenylethyl proton and imidazole protons, combined with chiral shift reagents (e.g., Eu(hfc)₃), help distinguish enantiomers. Comparative analysis with known stereoisomers (e.g., Etomidate’s R-configuration) is also informative .

Basic: Which spectroscopic techniques are essential for structural confirmation, and what diagnostic signals are expected?

  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.5 ppm), ester carbonyl (δ ~165 ppm), and sulfanylidene carbon (δ ~180 ppm).
  • IR : Strong C=S stretch at ~1200–1250 cm⁻¹.
  • HRMS : Molecular ion peak matching m/z calculated for C₁₄H₁₅N₂O₂S .

Advanced: What challenges arise in SHELXL refinement of the sulfanylidene group’s electron density?

The thione (C=S) group exhibits anisotropic electron density, requiring careful modeling of displacement parameters. Use of restraints (e.g., DFIX for S–C bond distances) and validation via CHECKCIF for Hirshfeld rigid-bond anomalies is critical. Twinning or disorder in the phenyl ring may necessitate PART instructions in SHELXL .

Basic: How to design in vitro assays for evaluating enzyme inhibition potential?

  • Kinetic assays : Monitor NADPH depletion (for oxidoreductases) or fluorogenic substrate cleavage (e.g., AMC derivatives).
  • Dose-response curves : IC₅₀ determination using 8–12 concentrations in triplicate.
  • Controls : Include positive inhibitors (e.g., ketoconazole for CYP450 assays) and DMSO solvent controls .

Advanced: How do B3LYP and MP2 methods compare for predicting vibrational spectra of this compound?

B3LYP/6-31G* accurately predicts C=S and ester C=O stretches with <10 cm⁻¹ deviation from experimental IR. MP2 overestimates C=S frequencies by ~15 cm⁻¹ due to inadequate electron correlation. Use polarizable continuum models (PCM) for solvent corrections .

Advanced: What computational approaches predict binding affinity, and how are docking results validated?

  • Molecular docking (AutoDock Vina) : Use flexible ligand/rigid receptor models with GRID-based scoring.
  • MD simulations (AMBER) : Assess binding stability over 100 ns trajectories.
  • Validation : Compare with experimental IC₅₀ values and mutagenesis data (e.g., key residue knockouts) .

Basic: Which purification methods effectively isolate this compound from byproducts?

  • Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) gradients.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals. Monitor by TLC (Rf ~0.4 in EtOAc) .

Advanced: How does the sulfanylidene group affect electronic structure compared to oxo analogs?

The C=S group increases electron-withdrawing effects, lowering LUMO energy (~1.2 eV by DFT) and enhancing electrophilicity at C-2. This alters reactivity in nucleophilic substitutions, favoring thiol adduct formation over oxo derivatives .

Advanced: What strategies synthesize isotopically labeled analogs for mechanistic studies?

  • ¹³C-labeling : Introduce via K¹³CN in Strecker synthesis of the imidazole ring.
  • Deuterated phenyl groups : Use D₂O/acidic conditions for H/D exchange.
  • Applications : Track metabolic pathways via LC-MS or study binding kinetics via NMR .

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